molecular formula C11H13ClO4S B13270580 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-sulfonyl chloride

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-sulfonyl chloride

Cat. No.: B13270580
M. Wt: 276.74 g/mol
InChI Key: QVBVIXFTQBKSJQ-UHFFFAOYSA-N
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Description

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-sulfonyl chloride is a chemical compound that belongs to the class of benzodioxepins This compound is characterized by the presence of a benzodioxepin ring fused with an ethane sulfonyl chloride group

Preparation Methods

The synthesis of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-sulfonyl chloride typically involves the following steps:

    Formation of the Benzodioxepin Ring: The benzodioxepin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide, such as 1,3-dibromopropane, under basic conditions.

    Introduction of the Ethane Sulfonyl Chloride Group: The benzodioxepin intermediate is then reacted with ethanesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation and Reduction: The benzodioxepin ring can be subjected to oxidation reactions using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones. Reduction reactions can be carried out using hydrogenation catalysts to yield dihydro derivatives.

    Hydrolysis: The sulfonyl chloride group can be hydrolyzed under acidic or basic conditions to form the corresponding sulfonic acid.

Common reagents and conditions used in these reactions include bases like triethylamine, oxidizing agents like potassium permanganate, and reducing agents like palladium on carbon.

Scientific Research Applications

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-sulfonyl chloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or modulation of receptor function. The benzodioxepin ring may also interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-sulfonyl chloride can be compared with similar compounds such as:

    1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-sulfonic acid: This compound lacks the reactive sulfonyl chloride group and is less reactive in nucleophilic substitution reactions.

    1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-sulfonamide: This derivative is formed by the reaction of the sulfonyl chloride with an amine and has different biological activities.

    1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethane-1-sulfonate ester: Formed by reaction with an alcohol, this compound has distinct chemical properties and applications.

The uniqueness of this compound lies in its reactive sulfonyl chloride group, which allows for versatile chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H13ClO4S

Molecular Weight

276.74 g/mol

IUPAC Name

1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanesulfonyl chloride

InChI

InChI=1S/C11H13ClO4S/c1-8(17(12,13)14)9-3-4-10-11(7-9)16-6-2-5-15-10/h3-4,7-8H,2,5-6H2,1H3

InChI Key

QVBVIXFTQBKSJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCCO2)S(=O)(=O)Cl

Origin of Product

United States

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